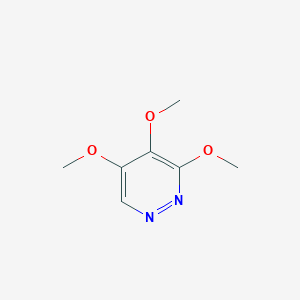

3,4,5-Trimethoxypyridazine

Overview

Description

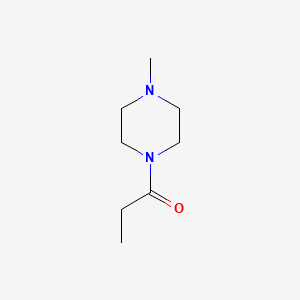

“3,4,5-Trimethoxypyridazine” is a chemical compound with the molecular formula C7H10N2O3 . It is related to a series of basic esters of 3,4,5-trimethoxybenzoic acid, which have been synthesized and evaluated for antihypertensive and local anesthetic activity .

Synthesis Analysis

The synthesis of “3,4,5-Trimethoxypyridazine” and its related compounds has been a subject of research. For instance, methoxylation of 3,4,5-trichloropyridazine has been investigated, resulting in the formation of dichloromonomethoxypyridazines . Further methoxylation of these compounds was also investigated to prepare various substituted pyridazines .

Chemical Reactions Analysis

The chemical reactions involving “3,4,5-Trimethoxypyridazine” mainly involve methoxylation of 3,4,5-trichloropyridazine . The reaction with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines .

Scientific Research Applications

Anti-Inflammatory and Neuroprotective Activity

A series of compounds bearing 3,4,5-trimethoxyphenyl with pyrazole and pyrazolo[3,4-d]pyridazine scaffolds were synthesized and showed notable anti-inflammatory and neuroprotective activities. These compounds significantly downregulated pro-inflammatory proteins and demonstrated considerable protection against neuroblastoma cell death, indicating their potential in treating inflammatory and neurodegenerative conditions (Bhat et al., 2017).

Biophysical Interaction with Bovine Serum Albumin

Research on the interaction between a pyrazoline pyridazine derivative (including 3,4,5-trimethoxypyridazine) and bovine serum albumin (BSA) has been conducted using spectroscopic techniques and molecular docking. This study highlights the static quenching mechanism involved in the interaction and provides insights into the binding interaction between the derivative and BSA, which is crucial for understanding drug-protein interactions (Al-Mehizia et al., 2019).

Synthesis and Pharmacological Evaluation of Pyridazine Derivatives

A study involved the synthesis of novel pyridazine derivatives, including 3,4,5-trimethoxypyridazine, evaluating their analgesic and anti-inflammatory activities. The research provided valuable insights into the potential use of these compounds as safer non-steroidal anti-inflammatory drugs (Husain et al., 2017).

Synthesis and Herbicidal Activities

Pyridazine derivatives, including those with a 3,4,5-trimethoxypyridazine structure, have been synthesized and evaluated for their herbicidal activities. This research is significant in the field of agricultural chemistry, showing that these compounds can be effective herbicides, potentially at low doses (Xu et al., 2012).

Antioxidant Properties in Cardiovascular Drugs

A study examined the antioxidant capacities of cardiovascular drugs, including those containing pyridazine derivatives. This research is important for understanding the therapeutic potential of these compounds in protecting against free radical-induced damage in cardiovascular diseases (Marton et al., 2001).

properties

IUPAC Name |

3,4,5-trimethoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-10-5-4-8-9-7(12-3)6(5)11-2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLGKPDNNMUADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=NC(=C1OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548149 | |

| Record name | 3,4,5-Trimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxypyridazine | |

CAS RN |

63910-39-4 | |

| Record name | 3,4,5-Trimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11-Ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B3355790.png)

![1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile](/img/structure/B3355792.png)

![[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine](/img/structure/B3355799.png)

![4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B3355806.png)

![2-Methylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3355836.png)